molecular formula C15H19NO3 B3371932 1-{[(4-Methylphenyl)carbamoyl]methyl}cyclopentane-1-carboxylic acid CAS No. 851722-08-2

1-{[(4-Methylphenyl)carbamoyl]methyl}cyclopentane-1-carboxylic acid

Cat. No. B3371932
CAS RN: 851722-08-2
M. Wt: 261.32 g/mol
InChI Key: ZZWGUDYANPFSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-{[(4-Methylphenyl)carbamoyl]methyl}cyclopentane-1-carboxylic acid” is a compound with the molecular formula C15H19NO3 . It has a molecular weight of 261.32 g/mol . This compound is also known as MMCC.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the retrieved information. The boiling point is not specified .

Scientific Research Applications

Jasmonic Acid Derivatives in Medicinal Chemistry

Jasmonic acid and its derivatives, including 1-{[(4-Methylphenyl)carbamoyl]methyl}cyclopentane-1-carboxylic acid, are gaining attention in medicinal chemistry due to their role as small molecules and plant stress hormones. These compounds, known for their presence exclusively in the plant kingdom, have shown potential in drug and nutraceutical applications due to their biological activities. The synthesis, usage, and biological significance of jasmonic acid derivatives have been explored, indicating their potential in developing new therapeutic approaches for various diseases. Research continues to uncover the vast therapeutic potential of these compounds, with several analogs moving towards preclinical and clinical studies (Pirbalouti, Sajjadi, & Parang, 2014).

Cyclopentanone Production and Its Importance

The production process of cyclopentanone, a significant intermediate in creating this compound, is critical in the pharmaceutical industry. Cyclopentanone serves as a primary ingredient for producing various compounds, including fragrances and pharmaceuticals. Research has reviewed the production processes, technological characteristics, and practical feasibility, highlighting the importance of cyclopentanone in synthesizing complex molecules like this compound (Sinopec Shanghai, 2011).

Carboxylic Acid Bioisosteres in Drug Development

Carboxylic acid bioisosteres, including structures similar to this compound, play a significant role in drug development. These compounds are essential for overcoming challenges related to the carboxylate moiety in drugs, such as toxicity, metabolic instability, and poor membrane permeability. Novel carboxylic acid bioisosteres have been developed, showing improved pharmacological profiles and highlighting the ongoing innovation in medicinal chemistry (Horgan & O’Sullivan, 2021).

Biocatalyst Inhibition by Carboxylic Acids

The study of biocatalyst inhibition by carboxylic acids, including compounds related to this compound, is crucial in biotechnological applications. Carboxylic acids can inhibit microbial fermentation, impacting the production of biorenewable chemicals. Understanding these inhibitory mechanisms can aid in developing robust microbial strains for industrial applications, highlighting the importance of carboxylic acids in biotechnological research and development (Jarboe, Royce, & Liu, 2013).

Safety and Hazards

Specific safety and hazard information for this compound is not available in the retrieved information .

properties

IUPAC Name

1-[2-(4-methylanilino)-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-11-4-6-12(7-5-11)16-13(17)10-15(14(18)19)8-2-3-9-15/h4-7H,2-3,8-10H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWGUDYANPFSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2(CCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901162836
Record name 1-[2-[(4-Methylphenyl)amino]-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

851722-08-2
Record name 1-[2-[(4-Methylphenyl)amino]-2-oxoethyl]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851722-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-[(4-Methylphenyl)amino]-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(4-Methylphenyl)carbamoyl]methyl}cyclopentane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-{[(4-Methylphenyl)carbamoyl]methyl}cyclopentane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-{[(4-Methylphenyl)carbamoyl]methyl}cyclopentane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-{[(4-Methylphenyl)carbamoyl]methyl}cyclopentane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-{[(4-Methylphenyl)carbamoyl]methyl}cyclopentane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-{[(4-Methylphenyl)carbamoyl]methyl}cyclopentane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.